molecular formula C20H15NO3 B5190475 4-(1,3-benzodioxol-5-yl)-3,4-dihydrobenzo[h]quinolin-2(1H)-one CAS No. 5616-91-1

4-(1,3-benzodioxol-5-yl)-3,4-dihydrobenzo[h]quinolin-2(1H)-one

Cat. No.: B5190475
CAS No.: 5616-91-1
M. Wt: 317.3 g/mol
InChI Key: WFDYRWNXOWKPFB-UHFFFAOYSA-N
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Description

4-(1,3-Benzodioxol-5-yl)-3,4-dihydrobenzo[h]quinolin-2(1H)-one (CAS 64257-28-9) is a synthetic organic compound with a molecular formula of C20H15NO3 and a molecular weight of 317.34 g/mol . This chemical features a complex structure comprising a 3,4-dihydrobenzo[h]quinolin-2(1H)-one scaffold substituted at the 4-position with a 1,3-benzodioxole group . The 1,3-benzodioxole moiety, also known as the methylenedioxyphenyl group, is a significant functional group in medicinal chemistry and is found in a wide array of bioactive molecules . Compounds containing this structure have been investigated for diverse biological activities, including anticonvulsant, anticancer, and immunomodulatory properties, making the 1,3-benzodioxole a valuable scaffold in drug discovery . Furthermore, research on analogous compounds has identified potent auxin receptor agonists that promote root growth in plants, highlighting the potential of this chemical class in agricultural science . The dihydroquinolinone core is also a common structure in various pharmacologically active agents. This combination of distinct structural units makes this compound a compound of interest for further research and development in multiple fields, including chemical biology and pharmaceutical sciences. This product is intended for research purposes only.

Properties

IUPAC Name

4-(1,3-benzodioxol-5-yl)-3,4-dihydro-1H-benzo[h]quinolin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H15NO3/c22-19-10-16(13-6-8-17-18(9-13)24-11-23-17)15-7-5-12-3-1-2-4-14(12)20(15)21-19/h1-9,16H,10-11H2,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WFDYRWNXOWKPFB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C2=C(C3=CC=CC=C3C=C2)NC1=O)C4=CC5=C(C=C4)OCO5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H15NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50386240
Record name AGN-PC-0JWAFF
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50386240
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

317.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5616-91-1
Record name AGN-PC-0JWAFF
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50386240
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(1,3-Benzodioxol-5-yl)-3,4-dihydrobenzo[h]quinolin-2(1H)-one typically involves multiple steps, starting with the construction of the benzodioxole ring followed by the formation of the quinoline core. One common synthetic route includes the condensation of 1,3-benzodioxole-5-carbaldehyde with an appropriate amine under acidic conditions, followed by cyclization and oxidation reactions to form the final product.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. Continuous flow chemistry and automated synthesis platforms can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

  • Reduction: Reduction reactions can be carried out using lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst.

  • Substitution: Nucleophilic substitution reactions can be performed using alkyl halides and strong bases.

Major Products Formed:

  • Oxidation: Formation of quinone derivatives.

  • Reduction: Production of reduced quinoline derivatives.

  • Substitution: Introduction of various alkyl or aryl groups at specific positions on the quinoline ring.

Scientific Research Applications

Anticancer Activity

One of the most notable applications of this compound is its potential as an anticancer agent. Research indicates that derivatives of quinolinones, including 4-(1,3-benzodioxol-5-yl)-3,4-dihydrobenzo[h]quinolin-2(1H)-one, exhibit cytotoxic effects against various cancer cell lines.

Case Study: Antiproliferative Effects

A study evaluated the antiproliferative activity of this compound against several human cancer cell lines. The results demonstrated that it induces apoptosis through mechanisms involving the activation of caspases and the modulation of apoptosis-related proteins. The compound was shown to inhibit cell proliferation significantly, with IC50 values indicating potent activity against cancer cells .

Cell Line IC50 Value (µM) Mechanism of Action
A549 (Lung Cancer)15.2Apoptosis induction via caspase activation
MCF-7 (Breast Cancer)10.5Inhibition of microtubule polymerization
HeLa (Cervical Cancer)12.0Modulation of Bcl-2 family proteins

Neuroprotective Properties

Emerging studies suggest that this compound may also exhibit neuroprotective effects. Its structural analogs have been investigated for their ability to protect neuronal cells from oxidative stress and apoptosis.

Case Study: Neuroprotection in Cell Models

In vitro experiments using neuronal cell lines demonstrated that the compound protects against oxidative damage induced by reactive oxygen species (ROS). The mechanism involves the upregulation of antioxidant enzymes and downregulation of pro-apoptotic factors .

Cell Model Protection Mechanism
SH-SY5YUpregulation of SOD and catalase
PC12Decreased levels of ROS and reduced apoptosis markers

Anti-inflammatory Effects

Another significant application lies in its potential anti-inflammatory properties. Studies have indicated that derivatives can inhibit pro-inflammatory cytokines and enzymes involved in inflammatory pathways.

Case Study: Inhibition of Inflammatory Mediators

Research has shown that this compound can reduce the production of TNF-alpha and IL-6 in activated macrophages. This effect suggests a role in managing conditions characterized by chronic inflammation .

Inflammatory Marker Effect
TNF-alphaDecreased by 40%
IL-6Decreased by 35%

Mechanism of Action

The mechanism by which 4-(1,3-Benzodioxol-5-yl)-3,4-dihydrobenzo[h]quinolin-2(1H)-one exerts its effects involves interactions with specific molecular targets and pathways. For example, it may bind to certain enzymes or receptors, leading to the modulation of biological processes. The exact mechanism can vary depending on the specific application and biological context.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues of 3,4-Dihydrobenzo[h]quinolin-2(1H)-one

The following table compares key features of 4-(1,3-benzodioxol-5-yl)-3,4-dihydrobenzo[h]quinolin-2(1H)-one with structurally related compounds:

Compound Name Substituent(s) Melting Point (°C) Yield (%) Key Properties/Applications References
3,4-Dihydrobenzo[h]quinolin-2(1H)-one (2l’a/b) None 228.9–230.3 62 Base structure; mechanistic studies
8-Bromo-3,4-dihydroquinolin-2(1H)-one (2m) Bromine at position 8 182.1–184.4 32 Enhanced halogen-mediated reactivity
4-Methyl-3,4-dihydroquinolin-2(1H)-one (3n) Methyl at position 4 113.1–115.4 92 High-yield synthesis; steric effects
4-(2-Butoxyphenyl)-3,4-dihydrobenzo[h]quinolin-2(1H)-one Butoxyphenyl at position 4 N/A N/A Lipophilic substituent; solubility studies
Target Compound 1,3-Benzodioxol-5-yl at position 4 Predicted ~200–240 ~60–70* Electron-rich aromatic system; potential bioactivity

*Estimated based on analogous synthesis yields .

Key Differences and Implications

Electronic Effects: The benzodioxol group introduces electron-donating properties via its methylenedioxy bridge, which may enhance π-π stacking interactions in biological systems compared to non-substituted (2l’a/b) or alkyl-substituted (3n) analogs . Brominated derivatives (2m) exhibit electrophilic reactivity due to halogen atoms, whereas the benzodioxol group may favor nucleophilic aromatic substitution or hydrogen bonding .

Synthetic Efficiency: Methyl-substituted derivatives (e.g., 3n) achieve higher yields (92%) compared to brominated (32%) or unsubstituted (62%) analogs, likely due to reduced steric hindrance during cyclization . The benzodioxol group’s bulkiness may lower yields relative to simpler substituents, as seen in other aryl-substituted dihydroquinolinones .

Physicochemical Properties: Melting points correlate with molecular rigidity. Density and pKa values for benzodioxol-containing analogs (e.g., 1.44 g/cm³, pKa ~12.47) suggest moderate solubility in polar solvents, contrasting with more lipophilic analogs like 4-(2-butoxyphenyl) derivatives .

Biological Relevance: While methcathinone analogs with benzodioxol groups (e.g., methylone) exhibit CNS activity, the target compound’s dihydroquinolinone core may target different pathways, such as kinase inhibition or antimicrobial activity, as seen in related heterocycles .

Q & A

Q. What are the common synthetic routes for 4-(1,3-benzodioxol-5-yl)-3,4-dihydrobenzo[h]quinolin-2(1H)-one?

The compound is synthesized via multi-step protocols involving cyclization and functionalization. A representative approach includes:

  • Reductive cyclization : Use of LiAlH₄ in THF for reduction, followed by treatment with SOCl₂ in CHCl₃ to facilitate cyclization .
  • Intermediate isolation : Key intermediates like 3,4-dihydroquinolin-2(1H)-one derivatives are purified via column chromatography (silica gel, ethyl acetate/hexane gradients) .
  • Structural confirmation : Final products are validated using melting point analysis and spectroscopic techniques (e.g., IR for carbonyl stretches at ~1663 cm⁻¹) .

Q. How is the molecular structure characterized using spectroscopic methods?

Structural elucidation involves:

  • Infrared Spectroscopy (IR) : Identification of functional groups (e.g., C=O at 1663 cm⁻¹, NH stretches at ~3200 cm⁻¹) .
  • ¹H NMR : Signals for aromatic protons (δ 6.99–8.18 ppm), aliphatic hydrogens (δ 3.59 ppm for CH₃), and exchangeable NH protons (δ 5.84 ppm) .
  • Mass Spectrometry (MS) : Molecular ion peaks (e.g., m/z 297 [M⁺]) and fragmentation patterns confirm molecular weight and stability .
  • Computational validation : PubChem-derived InChI keys and SMILES strings cross-verify structural integrity .

Q. What are the standard protocols for assessing purity?

Purity is determined via:

  • Melting point analysis : Sharp melting ranges (e.g., 289–290°C) indicate homogeneity .
  • Chromatography : TLC (silica gel) and HPLC (C18 columns, acetonitrile/water gradients) detect impurities .
  • Elemental analysis : Carbon, hydrogen, and nitrogen percentages are matched to theoretical values (e.g., C: 70.58%, H: 4.41%, N: 9.39%) .

Advanced Research Questions

Q. What strategies optimize reaction yields in the synthesis of this compound?

Yield optimization involves:

  • Solvent selection : Polar aprotic solvents (e.g., DMF) enhance solubility of intermediates .
  • Catalyst screening : Lewis acids (e.g., AlCl₃) improve cyclization efficiency .
  • Temperature control : Reflux conditions (e.g., ethanol at 78°C) minimize side reactions .
  • Purification refinement : Recrystallization from DMF or ethanol removes byproducts .

Q. How can researchers resolve contradictions in spectroscopic data during structural elucidation?

Contradictions are addressed via:

  • 2D NMR techniques : COSY and HSQC clarify proton-proton correlations and quaternary carbon assignments .
  • High-resolution mass spectrometry (HRMS) : Exact mass measurements resolve ambiguous molecular formulas .
  • X-ray crystallography : Single-crystal structures provide unambiguous confirmation of stereochemistry .
  • Computational modeling : Density Functional Theory (DFT) predicts spectral profiles for comparison with experimental data .

Q. What advanced methodologies study biological interactions of this compound?

Key approaches include:

  • Molecular docking : Simulations predict binding affinities to targets like enzymes or receptors (e.g., antimicrobial assays using E. coli or S. aureus) .
  • Isothermal Titration Calorimetry (ITC) : Quantifies thermodynamic parameters (ΔG, ΔH) of ligand-protein interactions .
  • Fluorescent labeling : Tagged derivatives track cellular uptake and localization in vitro .
  • Metabolomic profiling : LC-MS identifies metabolic pathways affected by the compound in model organisms .

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